molecular formula C12H14N2S B454720 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438215-91-9

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B454720
CAS RN: 438215-91-9
M. Wt: 218.32g/mol
InChI Key: TYFLPTHRTUYMKD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (DMTMA) is a small molecule that has been widely studied in various scientific fields. It has been used in a variety of laboratory experiments and has been demonstrated to have multiple biochemical and physiological effects. In

Scientific Research Applications

Anti-inflammatory Activity

  • Synthesis and Biological Evaluation : Research on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, closely related to the specified compound, has revealed their potential as direct inhibitors of 5-lipoxygenase, an enzyme crucial in inflammation-related diseases like asthma and rheumatoid arthritis. N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, in particular, exhibited potent anti-inflammatory activity as a 5-LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).

Molecular Structure and Computational Studies

  • Characterization and Computational Analysis : A compound with a similar structure was characterized using X-ray diffraction and theoretical calculations, including Density Functional Theory (DFT), to understand its molecular geometry, interactions, and potential applications in fields like antitumor therapy (Karakurt, Cukurovalı, Subasi, & Kani, 2016).

Applications in Polymer Synthesis

  • Catalyst Systems for Polymerization : In a study exploring catalysts for polymerizing 2,6-dimethylphenol, aromatic amine ligands like 4-aminopyridine were used alongside copper(I) chloride. This system, including amines structurally related to the specified compound, showed remarkable efficiency in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), indicating potential utility in advanced polymer production (Kim, Shin, Kim, Kim, & Kim, 2018).

Cytotoxic Activity in Cancer Research

  • Synthesis and Cytotoxic Activity of Derivatives : Derivatives of a similar structure have been synthesized and tested for cytotoxic properties against cancer cell lines. Some showed potent cytotoxic effects, indicating their potential in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Other Applications

properties

IUPAC Name

4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-7-4-5-10(6-8(7)2)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFLPTHRTUYMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357079
Record name 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

CAS RN

438215-91-9
Record name 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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